molecular formula C19H14OTe B14341628 Phenyl[2-(phenyltellanyl)phenyl]methanone CAS No. 106467-87-2

Phenyl[2-(phenyltellanyl)phenyl]methanone

Cat. No.: B14341628
CAS No.: 106467-87-2
M. Wt: 385.9 g/mol
InChI Key: VFVAWAHUBSBAQS-UHFFFAOYSA-N
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Description

Phenyl[2-(phenyltellanyl)phenyl]methanone is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[2-(phenyltellanyl)phenyl]methanone typically involves the reaction of phenyl lithium with diphenyl ditelluride, followed by the addition of benzoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenyl[2-(phenyltellanyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.

    Reduction: The compound can be reduced to form the corresponding telluride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Tellurium dioxide and substituted benzophenones.

    Reduction: Diphenyl telluride.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Phenyl[2-(phenyltellanyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Phenyl[2-(phenyltellanyl)phenyl]methanone involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl ditelluride: A related compound with two phenyl groups bonded to a tellurium atom.

    Phenyl telluride: A simpler compound with a single phenyl group bonded to tellurium.

    Benzophenone: A structurally similar compound without the tellurium atom.

Uniqueness

Phenyl[2-(phenyltellanyl)phenyl]methanone is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

106467-87-2

Molecular Formula

C19H14OTe

Molecular Weight

385.9 g/mol

IUPAC Name

phenyl-(2-phenyltellanylphenyl)methanone

InChI

InChI=1S/C19H14OTe/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H

InChI Key

VFVAWAHUBSBAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Te]C3=CC=CC=C3

Origin of Product

United States

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